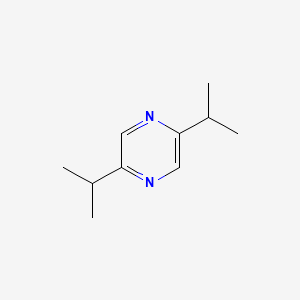

2,5-Diisopropylpyrazine

Vue d'ensemble

Description

2,5-Diisopropylpyrazine is a heterocyclic organic compound with the molecular formula C10H16N2. It is a type of pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is known for its distinctive odor and is found naturally in some microorganisms and processed foods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Diisopropylpyrazine can be synthesized through various methods. One common synthetic route involves the dehydrogenative coupling of 2-amino alcohols. For example, the dehydrogenative self-coupling of 2-amino-3-methyl-1-butanol can be catalyzed by manganese pincer complexes . The reaction typically occurs in the presence of a base, such as potassium hydride, in toluene at elevated temperatures (around 150°C) for 24 hours .

Industrial Production Methods

Industrial production of this compound often involves similar dehydrogenative coupling reactions but on a larger scale. The use of base-metal catalysts, such as manganese or cobalt complexes, is preferred due to their cost-effectiveness and lower toxicity compared to noble metals .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Diisopropylpyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyrazines.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including 2,5-Diisopropylpyrazine. Research has shown that certain pyrazine compounds exhibit inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. For instance, a study identified microbiome-derived metabolites with antiviral properties, suggesting that this compound could be part of this class of compounds due to structural similarities with other active pyrazines .

Therapeutic Applications

The pyrazine scaffold has been recognized for its therapeutic value in drug design. Compounds related to pyrazines have been included in the World Health Organization's Model List of Essential Medicines due to their effectiveness against various diseases . this compound's structural characteristics may lend themselves to further exploration in drug discovery campaigns.

Natural Occurrence

This compound was identified as a dominant metabolite in the growth medium of the bacterium Paenibacillus polymyxa, which is known for producing polymyxins, a class of antibiotics . The production of this compound was notably stimulated by valine supplementation, indicating its biosynthetic pathway's reliance on amino acid precursors .

Metabolic Pathways

The proposed biosynthetic pathway for this compound involves the conversion of valine into this pyrazine through a series of enzymatic reactions. This pathway is significant for understanding how natural products can be synthesized using microbial systems .

Flavor and Aroma Industry

In addition to its medicinal applications, this compound is noted for its distinct aroma profile, making it useful in flavoring agents and fragrances. Its presence contributes to specific flavor notes in food products, enhancing sensory experiences.

Data Table: Summary of Applications

Case Study 1: Antiviral Screening

In a recent study focusing on microbiome-derived metabolites, this compound was isolated alongside other compounds that demonstrated significant inhibitory effects against SARS-CoV-2. This suggests a promising avenue for further research into its potential as an antiviral agent .

Case Study 2: Natural Product Synthesis

Research on Paenibacillus polymyxa revealed that the supplementation of valine led to increased production of this compound. This finding underscores the importance of metabolic engineering in enhancing natural product yields from microbial sources .

Mécanisme D'action

The mechanism of action of 2,5-Diisopropylpyrazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to promote hyphal branching in fungi, which may enhance their ability to form symbiotic relationships with plants . The exact molecular targets and pathways are still under investigation, but it is believed that multiple metabolites may work synergistically to exert these effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2,5-Diisopropylpyrazine include other alkyl-substituted pyrazines, such as:

- 2,5-Dimethylpyrazine

- 2,3,5-Trimethylpyrazine

- 2,3,5,6-Tetramethylpyrazine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern with isopropyl groups at the 2 and 5 positions. This unique structure contributes to its distinct odor and specific biological activities, such as its growth-promoting effects on certain fungi .

Activité Biologique

2,5-Diisopropylpyrazine (C₁₀H₁₆N₂) is a heterocyclic organic compound that has garnered interest in various fields, including flavor chemistry and microbiology. This article explores its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.

- Molecular Formula : C₁₀H₁₆N₂

- Molecular Weight : 168.25 g/mol

- CAS Registry Number : 24294-83-5

This compound is characterized by a pyrazine ring with isopropyl groups at the 2 and 5 positions. Its unique aromatic properties contribute to its applications in flavoring and as a potential bioactive compound.

Sources and Biosynthesis

This compound is primarily produced by the bacterium Paenibacillus polymyxa. Research indicates that its biosynthesis is stimulated by the presence of valine in the growth medium, resulting in a complex mixture of methyl-branched alkyl-substituted pyrazines during bacterial growth . The identification of this compound as a dominant metabolite highlights its significance in microbial metabolism.

Flavor Profile Contribution

The compound's role in flavor chemistry is notable; it contributes to the sensory properties of roasted and processed foods. Its distinct aroma resembles that of roasted coffee or nuts, making it valuable in food science . However, further research is needed to clarify its specific contributions to flavor profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazines, including:

- Study on Microbial Production :

- Antimicrobial Testing :

- Bioactivity Studies :

Comparative Analysis of Pyrazines

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Potential antibacterial activity | Limited studies; needs further investigation |

| 2,5-Dimethylpyrazine | Antibacterial against E. coli | Demonstrated DNA damage effects |

| Botryllazine B | Inhibitory activity against ALR2 | Antineoplasmic properties |

| Bortezomib | Proteasome inhibitor for multiple myeloma | First FDA-approved pyrazine-based therapeutic |

Propriétés

IUPAC Name |

2,5-di(propan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYUERPFWUCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2,5-diisopropylpyrazine described in the research?

A1: The research [] presents a novel, concise approach to synthesizing this compound and other 2,5-disubstituted pyrazines. This method utilizes readily available and inexpensive amino acids as starting materials. The process involves the dimerization of amino acid-derived α-amino aldehydes, mimicking a proposed biosynthetic pathway found in nature. This biomimetic approach offers a potential alternative to traditional synthetic methods.

Q2: How does the choice of solvent impact the synthesis of 2,5-disubstituted pyrazines?

A2: The study [] highlights the crucial role of solvent selection in the one-pot synthesis of 2,5-disubstituted pyrazines. Choosing the appropriate solvent facilitates not only the hydrogenolysis of Cbz-protected α-amino aldehydes but also the subsequent dimerization and oxidation steps, ultimately yielding the desired pyrazine product.

Q3: Could this biomimetic approach be applied to the synthesis of other pyrazine alkaloids?

A3: While the research [] focuses on this compound, 2,5-bis(3-indolylmethyl)pyrazine, and actinopolymorphol C, the underlying principle of using α-amino aldehyde dimerization holds promise for the synthesis of other structurally related pyrazine alkaloids. Further research exploring different amino acid precursors and reaction conditions could broaden the applicability of this biomimetic strategy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.